molecular formula C13H23NO5 B2978119 2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid CAS No. 2580215-45-6

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid

Cat. No.: B2978119
CAS No.: 2580215-45-6
M. Wt: 273.329
InChI Key: AJNGLKPZDZTZTH-UHFFFAOYSA-N
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Description

2-({1-[(tert-Butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid is a synthetic organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, two methyl groups at the C4 position, and an acetic acid moiety linked via an ether bond to the C3 oxygen.

Properties

IUPAC Name

2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-6-9(13(4,5)8-14)18-7-10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNGLKPZDZTZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1OCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid typically involves the protection of an amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and substitution reactions yield various oxidized or substituted derivatives.

Scientific Research Applications

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound* 4,4-Dimethylpyrrolidine Boc-protected amine, acetic acid, ether C₁₃H₂₃NO₅ 289.33
Ethyl 1-[(tert-Boc)amino]pyrrole-3-carboxylate (10a) Pyrrole Boc-protected amine, ethyl ester, indole C₃₂H₃₄N₄O₅ 554.64
RS-2109 () Indenopyrrol Boc-protected amine, acetic acid C₁₈H₂₃NO₄ 317.38

Notes:

  • The target compound’s acetic acid group enhances polarity and acidity (predicted pKa ~4–5), whereas ethyl esters (e.g., 10a) are more lipophilic .
  • RS-2109’s indenopyrrol framework introduces greater steric complexity compared to the simpler pyrrolidine in the target compound .

Key Observations :

  • High-yielding Boc-protection reactions (e.g., 94–98% for 10a–b) suggest efficient strategies for introducing the Boc group to nitrogen heterocycles .
  • The target compound’s ether-linked acetic acid moiety may require orthogonal protection-deprotection strategies compared to ester derivatives.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound* ~160–190 (inferred) ~1700 (C=O, acid), 2500–3300 (O-H) 1.34 (s, Boc CH₃), 1.0–1.5 (C4 dimethyl)
10a 169–173 1765 (C=O, ester), 1682 (Boc) 1.34 (s, Boc CH₃), 3.87 (q, ester CH₂)
RS-2109 Not reported Not reported Not reported

Notes:

  • The Boc group’s tert-butyl protons typically appear as singlets near δ 1.34 ppm in ¹H-NMR across analogs .
  • The target compound’s carboxylic acid proton (O-H) is absent in ester derivatives like 10a, altering solubility and chromatographic behavior.

Observations :

  • RS-2109’s indenopyrrol structure correlates with higher acute toxicity risks compared to simpler pyrrolidines .
  • The target compound’s acetic acid group may pose mild irritation risks, though less severe than RS-2109’s hazards.

Biological Activity

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid, also known as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.28 g/mol
  • Melting Point : 112–113 °C
  • CAS Number : 194154-91-1

The compound exhibits several biological activities that can be attributed to its structural features. The presence of the tert-butoxycarbonyl (Boc) group enhances its lipophilicity, potentially facilitating cellular uptake. The pyrrolidine moiety is known to interact with various biological targets, influencing metabolic pathways.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Research indicates that derivatives of pyrrolidine compounds can exhibit anti-inflammatory properties. Studies have shown that similar compounds can inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects :
    • The compound's ability to cross the blood-brain barrier may confer neuroprotective effects. Pyrrolidine derivatives have been studied for their role in neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative disorders .
  • Antimicrobial Properties :
    • Some studies have indicated that pyrrolidine-based compounds possess antimicrobial activity. This could be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related pyrrolidine derivative in a rodent model of arthritis. The results showed a significant reduction in swelling and pain scores in treated animals compared to controls, supporting the hypothesis that pyrrolidine compounds may modulate inflammatory responses.

Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines demonstrated that treatment with (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid led to decreased cell death under oxidative stress conditions. The compound was found to upregulate antioxidant enzymes, providing a protective effect against neurotoxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine expression
NeuroprotectiveDecreased cell death under oxidative stress
AntimicrobialInhibition of microbial growth

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